molecular formula C12H25ClN2 B14137004 N,N,N',N'-tetraethylbut-2-yne-1,4-diamine;hydrochloride CAS No. 20202-01-1

N,N,N',N'-tetraethylbut-2-yne-1,4-diamine;hydrochloride

Cat. No.: B14137004
CAS No.: 20202-01-1
M. Wt: 232.79 g/mol
InChI Key: LQVXOJGBFFKBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride is a chemical compound with the molecular formula C12H26N2. It is a derivative of butyne, featuring two ethyl groups attached to each nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride typically involves the reaction of but-2-yne-1,4-diamine with ethyl halides under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the reaction. The final product is often obtained in high purity through advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Corresponding N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine oxide.

    Reduction: Corresponding N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine hydride.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The ethyl groups and the butyne moiety play a crucial role in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-tetramethylbut-2-yne-1,4-diamine
  • N,N,N’,N’-tetraethylbut-2-ene-1,4-diamine
  • N,N,N’,N’-tetramethylbut-2-ene-1,4-diamine

Uniqueness

N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride is unique due to the presence of ethyl groups and a butyne moiety, which confer specific chemical properties and reactivity. Compared to its methyl and butene analogs, this compound exhibits different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.

Properties

CAS No.

20202-01-1

Molecular Formula

C12H25ClN2

Molecular Weight

232.79 g/mol

IUPAC Name

N,N,N',N'-tetraethylbut-2-yne-1,4-diamine;hydrochloride

InChI

InChI=1S/C12H24N2.ClH/c1-5-13(6-2)11-9-10-12-14(7-3)8-4;/h5-8,11-12H2,1-4H3;1H

InChI Key

LQVXOJGBFFKBCE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CCN(CC)CC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.